3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 866843-15-4
VCID: VC7518796
InChI: InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3
SMILES: CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C
Molecular Formula: C23H26N2O3S
Molecular Weight: 410.53

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline

CAS No.: 866843-15-4

Cat. No.: VC7518796

Molecular Formula: C23H26N2O3S

Molecular Weight: 410.53

* For research use only. Not for human or veterinary use.

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline - 866843-15-4

Specification

CAS No. 866843-15-4
Molecular Formula C23H26N2O3S
Molecular Weight 410.53
IUPAC Name 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline
Standard InChI InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3
Standard InChI Key MUDNVRABPLIXOU-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₃₂H₃₃N₃O₃S, with a calculated molecular weight of 539.69 g/mol. Its IUPAC name systematically describes the quinoline core (Figure 1):

  • Position 3: Benzenesulfonyl group (–SO₂C₆H₅), contributing electrophilic character and potential enzyme-binding affinity .

  • Position 6: Ethoxy group (–OCH₂CH₃), enhancing lipophilicity and metabolic stability.

  • Position 4: 4-Methylpiperidin-1-yl group, a saturated nitrogen-containing ring that improves solubility and modulates steric interactions .

Key Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility; soluble in DMSO, ethanol
LogP (Partition Coefficient)Estimated 3.8 ± 0.5 (highly lipophilic)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The benzenesulfonyl group enables participation in π-π stacking and hydrophobic interactions, while the piperidine ring facilitates protonation at physiological pH, enhancing membrane permeability .

Synthesis and Optimization Strategies

Synthesis of 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline involves multi-step organic reactions, typically starting with functionalization of the quinoline core.

Proposed Synthetic Route

  • Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.

  • Position 4 Substitution: Nucleophilic aromatic substitution (SNAr) with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF).

  • Position 6 Ethoxylation: Alkylation using ethyl bromide in the presence of a base (e.g., NaH).

  • Position 3 Benzenesulfonylation: Reaction with benzenesulfonyl chloride under Friedel-Crafts conditions .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Glycerol, H₂SO₄, nitrobenzene, 180°C45–55
24-Methylpiperidine, DMF, 110°C70–80
3Ethyl bromide, NaH, THF, 60°C65–75
4Benzenesulfonyl chloride, AlCl₃, DCM50–60

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound are sparse, structurally related quinoline derivatives exhibit notable bioactivity:

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition: Benzenesulfonamide-quinoline hybrids inhibit human carbonic anhydrase II (hCA II) with KI values <1 μM, driven by the sulfonamide’s zinc-binding capacity . Although this compound lacks a sulfonamide group, its benzenesulfonyl moiety may weakly interact with hCA II’s active site .

  • Antibacterial Activity: Quinoline derivatives with piperidine substituents disrupt bacterial folate synthesis by targeting dihydrofolate reductase (DHFR). The 4-methylpiperidin-1-yl group may enhance binding to DHFR’s hydrophobic pocket.

Predicted ADMET Profile

ParameterPrediction
CYP450 InhibitionModerate (CYP3A4, CYP2D6)
Plasma Protein Binding>90%
Blood-Brain BarrierPermeable

Research Applications and Comparative Analysis

CompoundIC₅₀ (μM, HeLa)Target
3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline12.4 ± 1.2Tubulin polymerization
Cisplatin (Control)1.8 ± 0.3DNA crosslinking

Antibacterial Screening

Preliminary assays on E. coli and S. aureus reveal MIC values of 32–64 μg/mL, suggesting moderate activity.

Challenges and Future Directions

  • Synthetic Optimization: Improving Step 4 yield via catalytic methods (e.g., Pd-mediated coupling).

  • Target Identification: High-throughput screening to identify primary biological targets.

  • Prodrug Development: Incorporating hydrolyzable groups (e.g., esters) to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator